molecular formula C17H18ClNO5 B3541980 N-(5-chloro-2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide

N-(5-chloro-2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide

Cat. No. B3541980
M. Wt: 351.8 g/mol
InChI Key: KFBHELYIVGMRJH-UHFFFAOYSA-N
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Description

“N-(5-chloro-2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide” is a chemical compound. The name suggests that it contains a benzamide group, which is a common feature in many pharmaceutical drugs . It also contains a chloro group and methoxy groups, which can have various effects on the compound’s properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a chloro group, and methoxy groups. These functional groups could potentially engage in various types of intermolecular interactions, affecting the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents, while the chloro and methoxy groups could potentially affect its reactivity .

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies. If it’s a pharmaceutical drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, or investigating its mechanism of action if it’s a drug .

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5/c1-21-10-5-6-11(14(7-10)22-2)17(20)19-13-8-12(18)15(23-3)9-16(13)24-4/h5-9H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBHELYIVGMRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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